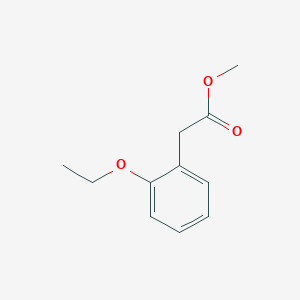

Methyl 2-(2-ethoxyphenyl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(2-ethoxyphenyl)acetate is an organic ester featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the ortho position and an acetate group (-OAc) at the adjacent carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure allows for diverse reactivity, including hydrolysis to carboxylic acids or participation in nucleophilic substitutions.

For methyl esters, diazomethane (CH₂N₂) is commonly used for esterification, as seen in the synthesis of Methyl 2-(2-methoxyphenyl)acetate (99% yield, ).

Derivatives of phenylacetic acid esters are frequently employed in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents ().

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(2-ethoxyphenyl)acetate can be synthesized through the esterification of 2-ethoxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

2-ethoxyphenylacetic acid+methanolH2SO4Methyl 2-(2-ethoxyphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microwave-assisted esterification has also been explored to enhance reaction rates and efficiency.

化学反应分析

Types of Reactions

Methyl 2-(2-ethoxyphenyl)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-ethoxyphenylacetic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

Hydrolysis: 2-ethoxyphenylacetic acid and methanol.

Reduction: 2-(2-ethoxyphenyl)ethanol.

Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Methyl 2-(2-ethoxyphenyl)acetate is primarily investigated for its potential therapeutic properties. Its structural characteristics make it a candidate for drug development, particularly in the synthesis of various bioactive compounds.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various pharmaceuticals. For example, it can be utilized in the preparation of chalcone derivatives, which have been shown to exhibit anti-inflammatory and anticancer activities. A study indicated that derivatives synthesized from this compound demonstrated significant binding affinity to biological targets, enhancing their pharmacological profiles .

Mechanistic Studies

Research has focused on the mechanistic pathways involving this compound in drug design. Molecular docking studies have confirmed that compounds derived from it can interact favorably with serum albumin, which is crucial for understanding drug distribution and efficacy .

Agrochemical Applications

This compound has also been explored for its potential as an insect growth regulator (IGR). The compound's derivatives have been synthesized to evaluate their effectiveness against various agricultural pests.

Insecticidal Activity

Case studies reveal that derivatives of this compound exhibit insecticidal properties comparable to established IGRs. These compounds disrupt the growth and reproduction of target pests, thereby offering a sustainable alternative to conventional pesticides .

Organic Synthesis Applications

In organic chemistry, this compound is valued for its utility in synthesizing complex organic molecules through various reactions, including:

- Esterification Reactions : It can be employed to synthesize esters from carboxylic acids and alcohols.

- Transesterification : This process allows for the modification of fatty acids and glycerides, which are essential in biodiesel production.

Data Table: Applications Overview

作用机制

The mechanism of action of methyl 2-(2-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing 2-ethoxyphenylacetic acid, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The electronic and steric nature of substituents on the phenyl ring significantly influences the compound’s properties. Below is a comparative analysis:

Table 1: Key Properties of Methyl 2-(2-Ethoxyphenyl)Acetate and Analogs

*Assumed yield based on ethyl analog synthesis ().

Substituent Analysis :

- Ethoxy vs. Methyl 2-(2-methoxyphenyl)acetate exhibits higher synthetic yield (99%) compared to ethoxy analogs, possibly due to milder reaction conditions ().

- Chloro and Nitro Groups: Electron-withdrawing substituents like -Cl and -NO₂ reduce electron density on the phenyl ring, increasing reactivity toward electrophilic substitutions. For example, nitro groups facilitate reduction reactions to amines ().

Ester Group Influence

- Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher volatility and lower molecular weight than ethyl analogs. Ethyl 2-(2-ethoxyphenyl)acetate () may offer better metabolic stability in vivo due to slower esterase hydrolysis compared to methyl esters.

生物活性

Methyl 2-(2-ethoxyphenyl)acetate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 2-(2-ethoxyphenyl)acetic acid with methanol. This process can be optimized using various catalysts and conditions to enhance yield and purity. The compound's structure can be confirmed through spectroscopic methods such as NMR and IR spectroscopy.

Typical Reaction Scheme

-

Reagents :

- 2-(2-ethoxyphenyl)acetic acid

- Methanol

- Acid catalyst (e.g., sulfuric acid)

-

Procedure :

- Mix the reagents under reflux conditions.

- Monitor the reaction progress via TLC.

- Purify the product through distillation or recrystallization.

Example Reaction Conditions

| Reagent | Amount |

|---|---|

| 2-(2-ethoxyphenyl)acetic acid | 1 mol |

| Methanol | 1.5 mol |

| Acid catalyst | 1-2% w/w |

Neuroprotective Effects

Recent studies have indicated that derivatives of methyl esters, including this compound, exhibit neuroprotective properties. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in neurodegenerative diseases like Alzheimer's.

Case Study : A derivative of this compound was tested for its ability to protect against oxidative stress in neuronal cells. The results demonstrated a significant reduction in cell death when exposed to neurotoxic agents, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria.

Table: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

Anticancer Properties

In addition to neuroprotective and antimicrobial activities, some studies have suggested that methyl esters may exhibit anticancer properties. For example, compounds similar to this compound showed cytotoxic effects against cancer cell lines such as K562 (human leukemia) and MCF7 (breast cancer).

Research Findings : In vitro tests revealed that treatment with these compounds resulted in significant cell death at concentrations as low as 10 µM, indicating their potential as anticancer agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(2-ethoxyphenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step esterification and etherification. A common approach starts with 2-ethoxybenzoic acid, which undergoes esterification with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Subsequent coupling with phenoxyethanol derivatives via nucleophilic substitution (using NaH or KOtBu in aprotic solvents) introduces the acetoxy group. Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for nucleophilic substitution) are critical for minimizing side products. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high-purity final product .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester (δ ~3.7 ppm for methoxy group) and ethoxyphenyl moieties (aromatic protons δ ~6.8–7.4 ppm).

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C ether linkage) validate functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., 208.12 g/mol for C₁₁H₁₄O₃).

- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures, identifying bond angles and packing motifs .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodological Answer : Store at -20°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation profiles, with LC-MS identifying byproducts like free carboxylic acids .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in oxidation and reduction reactions?

- Methodological Answer :

- Oxidation : Under KMnO₄/H⁺, the ester’s α-carbon oxidizes to a ketone, forming 2-(2-ethoxyphenyl)acetophenone. Computational studies (DFT, B3LYP/6-31G*) model transition states, revealing steric hindrance from the ethoxy group slows reactivity.

- Reduction : LiAlH₄ reduces the ester to 2-(2-ethoxyphenyl)ethanol. Kinetic monitoring via in situ IR shows a two-step mechanism: ester → aldehyde intermediate → alcohol .

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., bond lengths in X-ray vs. DFT-optimized structures) arise from crystal packing effects. Cross-validation strategies include:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O) influencing crystallographic data.

- Solid-State NMR : Compares experimental ¹³C shifts with DFT-predicted values for polymorph identification.

- Synchrotron XRD : High-resolution data resolves ambiguities in electron density maps .

Q. What role does this compound play in drug delivery systems, and how is its release kinetics modulated?

- Methodological Answer : The compound’s ester and ether groups enable pH-sensitive hydrogel encapsulation. In vitro release studies (PBS buffer, pH 7.4 vs. 5.0) show accelerated hydrolysis under acidic conditions (e.g., tumor microenvironments). Zero-order kinetics are achieved by tuning polymer crosslinking density (e.g., PEGDA hydrogels) .

Q. Which computational methods predict the physicochemical properties of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates logP (octanol/water partition coefficient) using OPLS-AA force fields.

- COSMO-RS : Predicts solubility parameters in organic solvents (e.g., logS in DMSO: -2.1).

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 65% human intestinal absorption) and cytochrome P450 interactions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer : Yield variations (e.g., 60% vs. 85%) often stem from:

- Catalyst Purity : Trace metals in commercial NaH reduce efficiency; recrystallization or alternative bases (e.g., DBU) improve consistency.

- Solvent Anhydrity : Karl Fischer titration ensures <50 ppm H₂O in THF.

- Reaction Monitoring : Real-time GC-MS identifies incomplete intermediate formation, guiding stepwise optimization .

属性

IUPAC Name |

methyl 2-(2-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-10-7-5-4-6-9(10)8-11(12)13-2/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICQNKPALJUINZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。